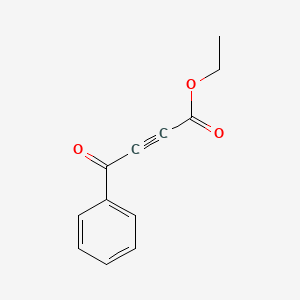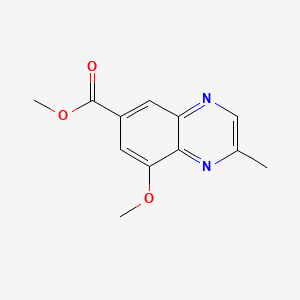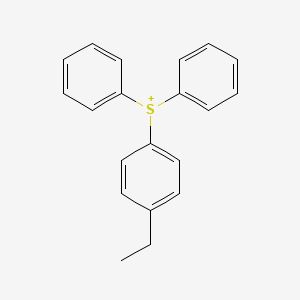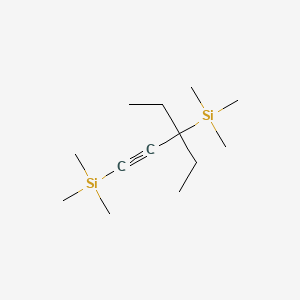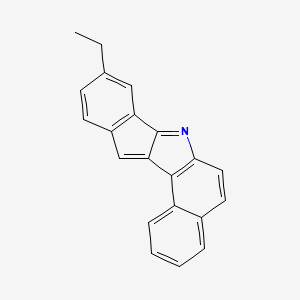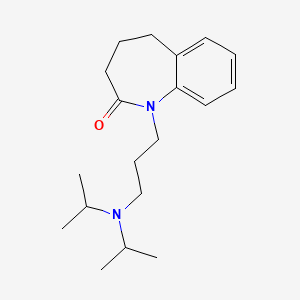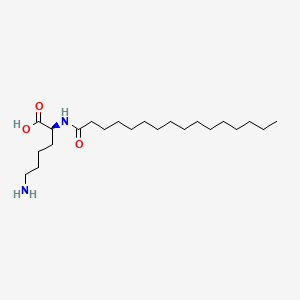
N2-(1-Oxohexadecyl)-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(1-Oxohexadecyl)-L-lysine: is a derivative of the amino acid lysine, where the amino group is substituted with a hexadecyl group containing a ketone functional group. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(1-Oxohexadecyl)-L-lysine typically involves the acylation of L-lysine with hexadecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N2-(1-Oxohexadecyl)-L-lysine can undergo oxidation reactions, particularly at the ketone functional group, forming carboxylic acids.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadecyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Hexadecanoic acid derivatives.
Reduction: N2-(1-Hydroxyhexadecyl)-L-lysine.
Substitution: Various N2-substituted L-lysine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: N2-(1-Oxohexadecyl)-L-lysine is used as a surfactant in chemical reactions due to its amphiphilic nature. It helps in stabilizing emulsions and micelles, which are essential in various chemical processes.
Biology: In biological research, this compound is used to study membrane protein interactions. Its amphiphilic properties allow it to integrate into lipid bilayers, making it useful in the study of cell membranes and membrane-bound proteins.
Medicine: this compound has potential applications in drug delivery systems. Its ability to form micelles can be exploited to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its surfactant properties help in the stabilization of creams and lotions, enhancing their texture and stability.
Mechanism of Action
The mechanism of action of N2-(1-Oxohexadecyl)-L-lysine primarily involves its integration into lipid bilayers due to its amphiphilic nature. This integration can alter the fluidity and permeability of the membrane, affecting various cellular processes. The compound can also interact with membrane proteins, influencing their function and activity.
Comparison with Similar Compounds
- N2-(1-Oxohexadecyl)-L-arginine
- N2-(1-Oxohexadecyl)-L-glutamine
- N2-(1-Oxohexadecyl)-L-serine
Comparison:
- N2-(1-Oxohexadecyl)-L-lysine vs. N2-(1-Oxohexadecyl)-L-arginine: Both compounds have similar amphiphilic properties, but the presence of the guanidino group in arginine derivatives can lead to different interactions with biological molecules.
- This compound vs. N2-(1-Oxohexadecyl)-L-glutamine: The amide group in glutamine derivatives provides additional hydrogen bonding capabilities, which can influence their behavior in aqueous environments.
- This compound vs. N2-(1-Oxohexadecyl)-L-serine: The hydroxyl group in serine derivatives can participate in additional chemical reactions, making them more versatile in certain applications.
This compound stands out due to its unique combination of amphiphilic properties and the presence of a primary amine group, which allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
59866-71-6 |
|---|---|
Molecular Formula |
C22H44N2O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-20(22(26)27)17-15-16-19-23/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1 |
InChI Key |
OLDGKSQBWGEFNM-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


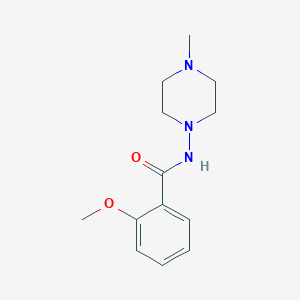
![Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)
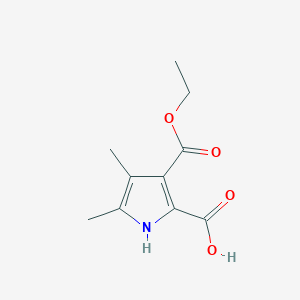


![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)

